molecular formula C8H20Cl2N2O3S B15309736 4-(Aminomethyl)-1-methyl-4-(methylsulfonyl)piperidine 1-oxide dihydrochloride

4-(Aminomethyl)-1-methyl-4-(methylsulfonyl)piperidine 1-oxide dihydrochloride

Katalognummer: B15309736
Molekulargewicht: 295.23 g/mol
InChI-Schlüssel: IEUZTCMIMVJVQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(aminomethyl)-4-methanesulfonyl-1-methylpiperidin-1-ium-1-olate dihydrochloride is a complex organic compound with a unique structure that includes a piperidine ring substituted with an aminomethyl group and a methanesulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-4-methanesulfonyl-1-methylpiperidin-1-ium-1-olate dihydrochloride typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the aminomethyl and methanesulfonyl groups. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(aminomethyl)-4-methanesulfonyl-1-methylpiperidin-1-ium-1-olate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different amine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(aminomethyl)-4-methanesulfonyl-1-methylpiperidin-1-ium-1-olate dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Wirkmechanismus

The mechanism of action of 4-(aminomethyl)-4-methanesulfonyl-1-methylpiperidin-1-ium-1-olate dihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, modulating their activity. The methanesulfonyl group may also play a role in the compound’s biological activity by influencing its solubility and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other piperidine derivatives with different substituents, such as:

  • 4-(aminomethyl)piperidine
  • 4-methanesulfonylpiperidine
  • 1-methylpiperidine

Uniqueness

What sets 4-(aminomethyl)-4-methanesulfonyl-1-methylpiperidin-1-ium-1-olate dihydrochloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C8H20Cl2N2O3S

Molekulargewicht

295.23 g/mol

IUPAC-Name

(1-methyl-4-methylsulfonyl-1-oxidopiperidin-1-ium-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C8H18N2O3S.2ClH/c1-10(11)5-3-8(7-9,4-6-10)14(2,12)13;;/h3-7,9H2,1-2H3;2*1H

InChI-Schlüssel

IEUZTCMIMVJVQH-UHFFFAOYSA-N

Kanonische SMILES

C[N+]1(CCC(CC1)(CN)S(=O)(=O)C)[O-].Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.